

Butamirate citrate dose proportionality study

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Butamirate Citrate

CAS No.: 18109-81-4

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Dose Proportionality & Pharmacokinetics

Butamirate Citrate is rapidly absorbed and metabolized after oral administration. The table below summarizes key design and findings from identified pharmacokinetic and dose proportionality studies.

Study Description	Doses Administered	Key PK Parameters (Mean Values)	Conclusion
Randomized, open-label, crossover PK and dose proportionality study in healthy adults [1]	22.5 mg, 45 mg, 67.5 mg, and 90 mg (single doses)	Information on AUC and Cmax for the different doses was not detailed in the available summary.	The study was designed to evaluate the pharmacokinetic profile and dose proportionality using modern analytical techniques. A final published report was not located in this search.

| **Two randomized, two-way crossover bioavailability studies in 18 healthy volunteers [2]** | 45 mg (single dose) | **Syrup (Test):** AUC_{0-∞} 46.9 µg·h/mL, Cmax 1.77 µg/mL, Tmax 1.1 h **Syrup (Reference):** AUC_{0-∞} 50.4 µg·h/mL, Cmax 1.86 µg/mL, Tmax 1.5 h **Tablet (Test):** AUC_{0-∞} 54.7 µg·h/mL, Cmax 1.88 µg/mL **Solution (Reference):** AUC_{0-∞} 54.5 µg·h/mL, Cmax 1.94 µg/mL | The test syrup and tablet formulations were proven to be bioequivalent to their corresponding reference formulations in terms of both the extent and rate of absorption [2]. |

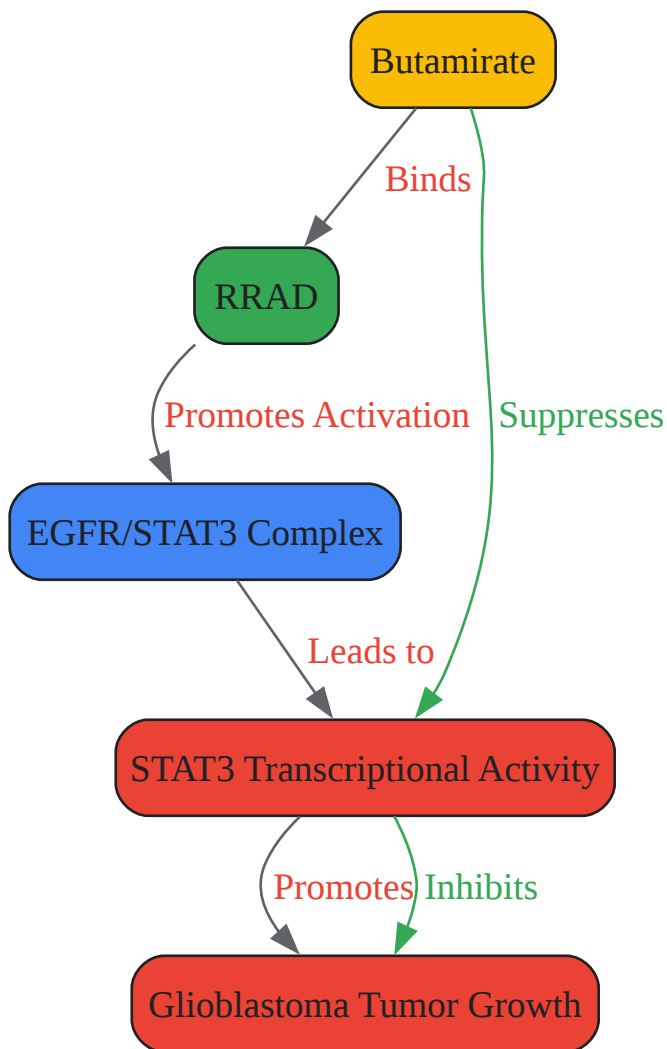
Comparative Antitussive Efficacy

The efficacy of **Butamirate Citrate** as a cough suppressant has been evaluated against other agents using different methodologies. The outcomes appear to be model-dependent.

Comparative Agent	Study Model / Population	Key Efficacy Findings
Dextromethorphan [3]	Capsaicin cough challenge in healthy volunteers	Butamirate (doses up to 90 mg) did not show a significant antitussive effect compared to placebo. Dextromethorphan (30 mg) was superior to placebo in attenuating the capsaicin-induced cough reflex.
Clobutinol [4]	Patients with irritative or chronic cough	Both Butamirate and Clobutinol showed highly significant improvements in cough severity and frequency. In a subgroup of patients with cough due to carcinoma, Butamirate was significantly more effective at reducing cough frequency.

Emerging Research: Anti-Glioblastoma Activity

High-throughput drug screening has identified a potential new application for **Butamirate Citrate**. The diagram below illustrates the proposed signaling pathway through which it exerts anti-tumor effects in glioblastoma (GBM).



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Mechanism and Experimental Evidence:

- **Mechanism of Action:** **Butamirate Citrate** and its analogue oxelaidin were found to inhibit GBM cell growth by targeting the Ras-related GTPase RRAD. RRAD is known to facilitate the activation and nuclear translocation of the EGFR/STAT3 signaling complex, a pathway critical for the survival and growth of many cancers, including GBM [5].
- **In Vitro Findings:** Treatment with **Butamirate Citrate** suppressed sphere formation in GBM cell lines (including temozolomide-resistant lines) and inhibited STAT3 transcriptional activity, leading to the down-regulation of cyclin D1 and survivin [5].
- **In Vivo Findings:** Intraperitoneal administration of **Butamirate Citrate** (2 mg/kg) significantly suppressed tumor growth in a glioblastoma xenograft mouse model without causing significant adverse effects [5].

Detailed Experimental Protocols

For replication and deeper analysis, here are the methodologies from key studies.

Capsaicin Cough Challenge Protocol [3]

This methodology is considered a key objective measure for assessing antitussive efficacy.

- **Design:** A single-center, randomized, placebo-controlled, investigator-blind, six-way crossover study.
- **Participants:** Healthy adult volunteers with normal spirometry and no recent respiratory infections.
- **Interventions:** Single doses of **Butamirate Citrate** syrup (22.5 mg, 45 mg, 67.5 mg, 90 mg), Dextromethorphan (30 mg), and matched placebo.
- **Challenge:** Capsaicin cough challenges were performed at pre-dose, 2, 4, 6, 8, 12, and 24 hours post-dose. Incremental concentrations of capsaicin were inhaled via a nebulizer controlled by a dosimeter.
- **Primary Endpoint:** The area under the curve (AUC(0,12h)) of the log10 concentration of capsaicin required to elicit 5 coughs (C5).

Anti-Glioblastoma In Vitro Assay [5]

- **Cell Lines:** Used glioblastoma cell lines LN229, U87MG, and T98G, cultured as multicellular tumorspheres.
- **Drug Treatment:** **Butamirate Citrate** was applied in a range of 0.01 to 10 μ M.
- **Incubation Time:** 7 days.
- **Outcome Measures:** Suppression of tumorsphere formation was the primary readout for anti-proliferative activity. STAT3 activity was measured using a luciferase reporter assay and by quantifying mRNA levels of downstream targets (e.g., cyclin D1, survivin). Protein phosphorylation (p-EGFR, p-STAT3, p-AKT, p-ERK) was analyzed via western blot.

Key Insights for Research and Development

- **Established Use and Gaps:** While Butamirate is an established antitussive in Europe, modern, high-quality clinical evidence for its efficacy against acute cough is limited. The negative capsaicin challenge study suggests its effect may not be broad, or that formulation issues can impact performance [6] [3].

- **Promising Repurposing Candidate:** The anti-glioblastoma data presents a significant opportunity for drug repurposing. Its action on the RRAD/EGFR/STAT3 pathway offers a targeted mechanism, especially for tumors with high RRAD expression [5].
- **Analytical Methods:** Robust RP-HPLC methods have been developed for determining **Butamirate Citrate** in pharmaceutical formulations like syrup, which can support formulation studies and quality control [7].

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To cite this document: Smolecule. [Butamirate citrate dose proportionality study]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b522314#butamirate-citrate-dose-proportionality-study>]

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